An In-depth Technical Guide to the Synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
An In-depth Technical Guide to the Synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway toward 1H-Pyrazole, 3,5-dimethyl-1-nitroso-. The synthesis is presented as a two-step process, commencing with the formation of the precursor molecule, 3,5-dimethylpyrazole, followed by its N-nitrosation. While the synthesis of 3,5-dimethylpyrazole is well-documented, the direct N-nitrosation of this specific substrate is less commonly reported than its C-nitrosation. Therefore, a generalized experimental protocol for N-nitrosation, based on established methods for secondary amines and heterocyclic compounds, is provided.
I. Synthesis of the Precursor: 3,5-Dimethylpyrazole
The initial step involves the synthesis of 3,5-dimethylpyrazole through the condensation reaction of acetylacetone with a hydrazine source. A common and effective method utilizes hydrazine sulfate in an alkaline solution.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
This protocol is adapted from a well-established procedure for the synthesis of 3,5-dimethylpyrazole.[1]
Materials:
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Hydrazine sulfate
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10% Sodium hydroxide solution
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Acetylacetone (2,4-pentanedione)
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Ether
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Saturated sodium chloride solution
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Anhydrous potassium carbonate
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Petroleum ether (90-100°C)
Procedure:
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In a 1-liter round-bottomed flask equipped with a separatory funnel, thermometer, and stirrer, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.
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Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.
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Add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
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After the addition is complete, continue stirring the mixture at 15°C for 1 hour.
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Dilute the contents of the flask with 200 ml of water to dissolve any precipitated inorganic salts.
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Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.
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Separate the layers and extract the aqueous layer with four additional 40-ml portions of ether.
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Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
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Remove the ether by distillation. The residue, a slightly yellow crystalline solid of 3,5-dimethylpyrazole, is then dried under reduced pressure.
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The crude product can be recrystallized from approximately 250 ml of 90–100° petroleum ether for further purification.
Quantitative Data for 3,5-Dimethylpyrazole
| Property | Value | References |
| Molecular Formula | C₅H₈N₂ | [2] |
| Molar Mass | 96.13 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | 107.5 °C | [2] |
| Boiling Point | 218 °C | [2] |
| Yield | 77–81% (crude), 73–77% (recrystallized) | [1] |
II. Synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
The second step is the N-nitrosation of the synthesized 3,5-dimethylpyrazole. This reaction introduces a nitroso group onto one of the nitrogen atoms of the pyrazole ring. As specific literature for the N-nitrosation of 3,5-dimethylpyrazole is scarce, a general procedure for the N-nitrosation of secondary amines using nitrous acid generated in situ is presented. It should be noted that this is a generalized protocol and may require optimization for this specific substrate.
Proposed Experimental Protocol: N-Nitrosation of 3,5-Dimethylpyrazole
This proposed protocol is based on general methods for the N-nitrosation of secondary amines.[3]
Materials:
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3,5-Dimethylpyrazole
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Hydrochloric acid (concentrated)
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Sodium nitrite
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Dichloromethane (or other suitable organic solvent)
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Water
Procedure:
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Dissolve a known amount of 3,5-dimethylpyrazole in a suitable solvent such as water or a mixture of water and an organic solvent in a round-bottomed flask.
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Cool the solution in an ice bath to 0-5°C.
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Slowly add a stoichiometric amount of concentrated hydrochloric acid to the cooled solution with stirring.
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Prepare a solution of sodium nitrite in water.
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Add the sodium nitrite solution dropwise to the acidic pyrazole solution while maintaining the temperature between 0-5°C. The reaction is typically rapid.
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After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.
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Extract the product from the reaction mixture using a suitable organic solvent like dichloromethane.
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Wash the organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
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Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude 1H-Pyrazole, 3,5-dimethyl-1-nitroso-. Further purification may be achieved through chromatography or recrystallization.
Note: Due to the limited availability of published data for 1H-Pyrazole, 3,5-dimethyl-1-nitroso-, there is no readily available quantitative data such as melting point, boiling point, or spectroscopic information for comparison.
III. Visualizing the Synthetic Pathway
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Overall synthetic workflow for 1H-Pyrazole, 3,5-dimethyl-1-nitroso-.
Caption: Step-by-step experimental workflow for the synthesis.
